molecular formula C5H8F3N B1336009 3-(Trifluoromethyl)pyrrolidine CAS No. 644970-41-2

3-(Trifluoromethyl)pyrrolidine

Cat. No.: B1336009
CAS No.: 644970-41-2
M. Wt: 139.12 g/mol
InChI Key: HCWXUWGQMOEJJJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C5H8F3N and its molecular weight is 139.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optical and Electrochemical Properties

  • Fulleropyrrolidines with Trifluoromethyl Group : Novel [60]fullerene pyrrolidines containing trifluoromethyl (CF3) groups have been synthesized and studied for their optical and electrochemical properties. These compounds exhibit good fluorescence and electrochemical characteristics, suggesting potential applications in photovoltaic conversion materials due to their favorable lowest unoccupied molecular orbital (LUMO) levels (Li et al., 2012).

Synthesis and Stereochemistry

  • Asymmetric Construction : Trifluoromethylated pyrrolidines have been synthesized through Cu(I)-catalyzed 1,3-dipolar cycloaddition with excellent stereoselectivity. This process revealed the epimerization of endo-pyrrolidines from cis-4,4,4-trifluorocrotonate into exo-pyrrolidines (Li et al., 2011).
  • Organocatalytic Domino Michael/Mannich Cycloaddition : An organocatalytic process has been developed for synthesizing highly functionalized pyrrolidine derivatives with trifluoromethyl groups. These compounds, featuring three contiguous stereogenic centers, hold potential medical value (Zhi et al., 2016).

Application in Chemosensors and Catalysis

  • Chemosensor for Al(3+) : A pyrrolidine constrained bipyridyl-dansyl ionophore conjugate was synthesized for selectively sensing Al(3+) ions. The compound functions based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
  • Cationic Cyclisations : Trifluoromethanesulfonic (triflic) acid serves as an excellent catalyst in cyclisation reactions to form pyrrolidines, indicating the versatility of trifluoromethylated compounds in catalysis (Haskins & Knight, 2002).

Advancements in Synthesis Techniques

  • Synthesis of Fluoropyrrolidines : The synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, including those with trifluoromethyl groups, is significant in organic synthesis and medicinal chemistry. Various synthesis methods have been explored for these compounds (Pfund & Lequeux, 2017).
  • Preparation of Trifluoromethylated Azomethine Ylide Precursor : The preparation of a new trifluoromethylated azomethine ylide precursor has been described. This precursor leads to a series of fluorinated pyrrolidine, 3-pyrroline, and pyrrole building blocks, useful in various applications (Tran et al., 2012).

Safety and Hazards

Safety data sheets indicate that “3-(Trifluoromethyl)pyrrolidine” is a flammable solid and can be harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . It is advised to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area or outdoors .

Future Directions

The synthesis and application of “3-(Trifluoromethyl)pyrrolidine” and its derivatives continue to be an important research topic, especially in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

3-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4-1-2-9-3-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWXUWGQMOEJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408893
Record name 3-(trifluoromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644970-41-2
Record name 3-(trifluoromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key synthetic route to obtain 3-(Trifluoromethyl)pyrrolidine derivatives?

A1: The research article [] describes a synthetic method for obtaining disubstituted 3-(Trifluoromethyl)pyrrolidines. This involves a 1,3-dipolar cycloaddition reaction between N-benzylazomethine ylide and various 3,3,3-trifluoropropene derivatives, including the alpha-sulfide, sulfoxide, and sulfone. This reaction results in the formation of the desired pyrrolidine ring system with the trifluoromethyl group incorporated at the 3-position.

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